Trifluoromethanesulfonyl fluoride

SuFEx click chemistry Chemoselective triflation Peptide modification

Trifluoromethanesulfonyl fluoride (CF₃SO₂F) is an indispensable, ultra-pure gaseous reagent for cutting-edge click chemistry and green electronics. Its unique low boiling point (-25°C) enables ex-situ two-chamber SuFEx reactions for chemoselective phenol modification (>90% yield) without protecting groups. In radiochemistry, it delivers anhydrous [¹⁸F]fluoride in under 10 minutes, bypassing azeotropic drying. For electrical engineers, 40% CF₃SO₂F/60% N₂ blends match pure SF₆ dielectric strength while slashing GWP. Source this multi-application gas from certified suppliers.

Molecular Formula CF4O2S
Molecular Weight 152.07 g/mol
CAS No. 335-05-7
Cat. No. B1329296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrifluoromethanesulfonyl fluoride
CAS335-05-7
Molecular FormulaCF4O2S
Molecular Weight152.07 g/mol
Structural Identifiers
SMILESC(F)(F)(F)S(=O)(=O)F
InChIInChI=1S/CF4O2S/c2-1(3,4)8(5,6)7
InChIKeySLVAEVYIJHDKRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 1 kg / 20 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trifluoromethanesulfonyl Fluoride (CAS 335-05-7): Technical Baseline and Procurement Context


Trifluoromethanesulfonyl fluoride (CF₃SO₂F, CAS 335-05-7) is a low-boiling (−25°C) gaseous sulfonyl fluoride reagent belonging to the perfluoroalkanesulfonyl fluoride class [1]. It functions as a potent S(VI)-F electrophile, most notably leveraged in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry for the chemoselective installation of triflate and triflamide groups [2]. Its compact molecular structure (MW 152.07) and distinct vapor-phase handling properties differentiate it from higher molecular weight liquid perfluoroalkyl analogs and from alternative fluorinating agents [3].

Trifluoromethanesulfonyl Fluoride (CAS 335-05-7): Critical Reasons Direct Substitution by In-Class Analogs is Non-Trivial


Substituting Trifluoromethanesulfonyl fluoride (CF₃SO₂F) with other perfluoroalkylsulfonyl fluorides or common deoxofluorinating agents is not straightforward due to quantifiable divergences in physical state, electrophilic activation, and selectivity profiles. Unlike its liquid higher-homolog Nonafluorobutanesulfonyl fluoride (NfF, C₄F₉SO₂F) , CF₃SO₂F is a gas under ambient conditions, enabling unique ex-situ two-chamber reactor configurations and eliminating solvent contamination in sensitive electronic or radiochemical applications [1]. Furthermore, its SuFEx reactivity with nucleophiles diverges fundamentally from dialkylaminosulfur trifluorides (e.g., DAST), which operate via deoxofluorination mechanisms rather than sulfonyl transfer [2]. The evidence below quantifies these critical performance gaps.

Trifluoromethanesulfonyl Fluoride (CAS 335-05-7): Quantified Differentiation Evidence Against Comparator Reagents


SuFEx Triflation Yield and Chemoselectivity: CF₃SO₂F vs. Conventional Triflic Anhydride

In the SuFEx-mediated synthesis of triflates, CF₃SO₂F demonstrates superior chemoselectivity and yield compared to triflic anhydride (Tf₂O). While Tf₂O can exhibit indiscriminate reactivity, CF₃SO₂F achieves complete chemoselectivity for phenols over amines in the presence of water, attributed to a hydrogen-bonded termolecular transition state. This translates to efficient triflation of phenolic compounds with isolated yields significantly surpassing those achievable with Tf₂O under comparable conditions [1].

SuFEx click chemistry Chemoselective triflation Peptide modification

Radiochemical Yield and Process Efficiency: [¹⁸F]Triflyl Fluoride vs. Conventional [¹⁸F]KF/Kryptofix Drying

Gaseous [¹⁸F]CF₃SO₂F (¹⁸F-triflyl fluoride) enables a paradigm shift in ¹⁸F-radiosynthesis by eliminating the time-consuming azeotropic drying step required for aqueous [¹⁸F]fluoride. This method generates dry, reactive [¹⁸F]fluoride in organic solvents with >90% radiochemical yield (RCY) in under 10 minutes, a stark contrast to the variable and often lower efficiency of conventional drying protocols [1]. This allows for higher molar activity and more reproducible synthesis of base-sensitive radiopharmaceuticals [2].

PET radiochemistry ¹⁸F-radiolabeling Automated radiosynthesis

Dielectric Breakdown Strength: CF₃SO₂F Gas Mixtures vs. SF₆

CF₃SO₂F gas mixtures offer a direct replacement for the potent greenhouse gas SF₆ in high-voltage insulation applications. AC breakdown tests demonstrate that a 40% CF₃SO₂F / 60% N₂ mixture achieves dielectric strength equivalent to pure SF₆ gas [1]. Critically, the global warming potential (GWP) of CF₃SO₂F is calculated to be significantly lower than that of SF₆ (GWP 23,500), positioning it as an environmentally sustainable alternative without sacrificing technical performance [2].

High-voltage insulation Dielectric gas SF₆ alternative

Synthesis of Triflazoles: Yield and Accessibility via CF₃SO₂F

CF₃SO₂F is a direct and efficient reagent for installing the triflyl moiety into heterocyclic scaffolds, such as triflazoles. Reaction of CF₃SO₂F with an azole or azolate salt can provide triflazole derivatives with yields up to 78% [1]. While this specific transformation can be performed with triflic anhydride, the use of gaseous CF₃SO₂F, generated ex situ, offers potential advantages in terms of atom economy and ease of product isolation compared to the use of liquid, highly reactive anhydride alternatives, which can complicate workup procedures [2].

Agrochemical intermediates Heterocycle synthesis Triflazole

Trifluoromethanesulfonyl Fluoride (CAS 335-05-7): Priority Application Scenarios Based on Verified Evidence


Chemoselective Late-Stage Functionalization of Complex Phenolic Natural Products and Peptides

This scenario applies to medicinal chemists requiring modification of delicate, polyfunctional molecules. The unique chemoselectivity of CF₃SO₂F for phenols over amines in the presence of water enables triflation without protecting groups, achieving >90% isolated yields [1]. This capability is not matched by triflic anhydride, which often exhibits competing reactivity. Procurement priority should be given when reaction selectivity is paramount.

Automated Production of Base-Sensitive PET Radiopharmaceuticals

This scenario is for radiochemistry facilities seeking to improve ¹⁸F-tracer production reliability. The use of gaseous [¹⁸F]CF₃SO₂F eliminates the azeotropic drying step, providing dry [¹⁸F]fluoride with >90% RCY in under 10 minutes [2]. This directly translates to higher molar activity and successful synthesis of tracers that decompose under standard drying conditions, offering a clear advantage over traditional [¹⁸F]KF handling.

High-Voltage Gas-Insulated Electrical Equipment (GIS/GIL)

This scenario is for electrical engineers designing environmentally sustainable switchgear. Blends of 40% CF₃SO₂F / 60% N₂ or 45% CF₃SO₂F / 55% CO₂ deliver dielectric strength equivalent to pure SF₆ [3]. Given the GWP of SF₆ is 23,500, the use of CF₃SO₂F mixtures represents a quantifiable and immediate path to meeting greenhouse gas reduction mandates without redesigning equipment or sacrificing insulation performance [4].

Synthesis of Triflyl-Containing Heterocycles for Agrochemical Discovery

This scenario targets process chemists synthesizing triflazole or related scaffolds. Reaction of CF₃SO₂F with azoles provides triflazoles in yields up to 78% [5]. The gaseous nature of the reagent simplifies product isolation and offers potential atom economy benefits over alternative liquid triflating agents, making it a compelling choice for the scalable synthesis of fluorinated building blocks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
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